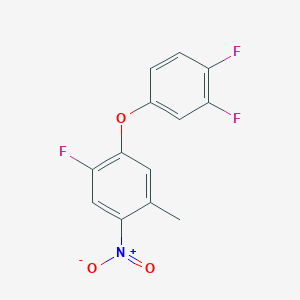
1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene is an organic compound that features a complex aromatic structure with multiple fluorine and nitro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution (SNAr) reaction of 3,4-difluorophenol with a suitable fluorinated benzene derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Reduction: 1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-aminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(3,4-Difluorophenoxy)-2-fluoro-5-carboxy-4-nitrobenzene
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it has been studied as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in the regulation of mood and appetite . The compound binds to the receptor, blocking its activity and thereby modulating the associated physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Difluorophenol: A precursor in the synthesis of 1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene, used in various organic syntheses.
4-(3,4-Difluorophenoxy)phenyl]methyl(4-piperidyl)-4-methylphenyl-2-methylpropanamide (SNAP 94847): A related compound studied for its anxiolytic and antidepressant properties.
Uniqueness
This compound is unique due to its combination of multiple fluorine atoms and a nitro group, which impart distinct electronic properties. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenoxy)-2-fluoro-5-methyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c1-7-4-13(11(16)6-12(7)17(18)19)20-8-2-3-9(14)10(15)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWOQBVSJQRVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














